Guaifenesin is derived from guaiacol, a compound obtained from the distillation of wood tar or as a byproduct of the production of vanillin. It belongs to the class of compounds known as phenolic ethers and is characterized by its methoxy group, which enhances its solubility in biological fluids.
The synthesis of guaifenesin can be achieved through several methods, primarily involving the reaction of o-methoxyphenol with glycidol.
Guaifenesin has a molecular formula of C_10H_14O_4 and a molecular weight of approximately 198.22 g/mol.
Guaifenesin participates in various chemical reactions, primarily involving nucleophilic substitutions and hydrolysis.
Guaifenesin acts primarily as an expectorant by increasing the volume and reducing the viscosity of secretions in the respiratory tract.
Guaifenesin exhibits several notable physical and chemical properties:
Guaifenesin is widely used in both clinical settings and over-the-counter medications for its mucolytic properties.
Guaifenesin's therapeutic legacy originates with the Taino people of the Bahamas, who utilized resin ("guaiacum") from Guaiacum officinale trees for treating respiratory ailments, inflammatory conditions, and sore throats [9]. European explorers documented this practice in the early 16th century, with the term "guaiacum" becoming the first Indigenous American word adopted into English [9]. The resin gained notoriety during the syphilis pandemic (1500s–1600s), promoted by physicians like Ulrich von Hutten and Francisco Delicado as a treatment, though its efficacy was unsubstantiated [9]. By the 1800s, guaiacum resin was formally integrated into European pharmacopeias for respiratory diseases, establishing the empirical foundation for guaifenesin’s development [1] [3].
Table 1: Key Historical Milestones in Guaifenesin's Ethnopharmacological Use
Time Period | Region/Culture | Medical Application | Source Material |
---|---|---|---|
Pre-1500s | Taino (Bahamas) | Respiratory ailments, anti-inflammatory | Guaiac tree resin |
1500s–1600s | Europe | Syphilis treatment (unsubstantiated) | Imported guaiacum resin |
1800s | Global | Respiratory diseases, rheumatism | Pharmaceutical extracts |
The first chemical synthesis of guaifenesin (glyceryl guaiacolate ether) was reported in 1912 via Williamson etherification, reacting guaiacol with 3-chloro-1,2-propanediol under alkaline conditions [1] [8]. This method relied on homogeneous bases (e.g., NaOH, K₂CO₃), generating stoichiometric waste and requiring neutralization steps [8]. Pharmacological studies in the 1930s–1940s revealed its dual mechanisms:
Modern synthesis employs heterogeneous catalysis for sustainability. For example, calcined hydrotalcites (Mg₆Al₂(OH)₁₆CO₃·4H₂O; 450°C) catalyze guaiacol-glycidol condensation (120°C, 4 hours) with 86% selectivity and 92% conversion, leveraging synergistic acid-base sites [8]. This atom-economical process aligns with green chemistry principles, utilizing biomass-derived glycidol (from glycerol) and guaiacol (from lignin) [8].
Table 2: Evolution of Guaifenesin Synthesis Methods
Synthesis Era | Key Reagents/Catalysts | Conditions | Efficiency | Environmental Impact |
---|---|---|---|---|
1912 (Classical) | Guaiacol + 3-chloro-1,2-propanediol + NaOH | High-temperature, stoichiometric base | Moderate yield (60–70%) | High waste (salt byproducts) |
1950s (Industrial) | Epichlorohydrin + guaiacol + triethylamine | Reflux, neutralization | Improved purity | Solvent-intensive |
2010s (Catalytic) | Guaiacol + glycidol + hydrotalcite (CHT) | 120°C, 4 hours | 92% conversion, 86% selectivity | Minimal waste, biomass-derived |
Guaifenesin’s regulatory journey began with its initial FDA approval in 1952 as a single-agent expectorant [2] [5]. A pivotal shift occurred in 1989, when it was reclassified as Category I (generally recognized as safe and effective) under the FDA’s Final Monograph for OTC Cold, Cough, Allergy, Bronchodilator, and Antiasthmatic Drug Products (21 CFR 341) [1] [3]. This sanctioned its use for acute upper respiratory infections (URTIs) and stable chronic bronchitis [3].
The 2002 approval of extended-release formulations (e.g., Mucinex®) marked a technological advance, enabling 12-hour dosing due to bilayer tablet design [3] [6]. Consequently, the FDA mandated the removal of unapproved timed-release products in 2007, consolidating the market under patent-protected brands [2] [6]. Veterinary applications were concurrently formalized, recognizing guaifenesin’s role as a muscle relaxant in large-animal anesthesia [1] [7].
Table 3: Key Regulatory Decisions for Guaifenesin (US FDA)
Year | Regulatory Action | Significance | Therapeutic Scope |
---|---|---|---|
1952 | Initial New Drug Approval | First commercial authorization | Expectorant for respiratory symptoms |
1989 | Category I OTC Monograph (21 CFR 341) | Formal safety/efficacy recognition | Acute URTIs, chronic bronchitis |
2002 | NDA for Extended-Release Tablets (e.g., Mucinex®) | 12-hour dosing protocol | Enhanced patient compliance |
2007 | Market withdrawal of unapproved timed-release products | Standardization of ER formulations | Patent protection enforcement |
Guaifenesin remains the only FDA-monographed OTC expectorant in the United States, underscoring its unique pharmacotherapeutic status [3]. Its evolution from ethnobotanical remedy to synthetic drug exemplifies the integration of traditional knowledge with modern regulatory science.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7